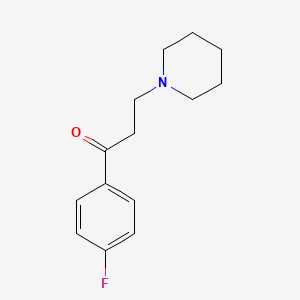
Propiophenone, 4'-fluoro-3-piperidino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 4’-fluoro-3-piperidino- is a chemical compound with the molecular formula C₁₄H₁₈FNO It is a derivative of propiophenone, characterized by the presence of a fluorine atom at the 4’ position and a piperidine ring at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
Propiophenone, 4’-fluoro-3-piperidino- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of aluminum chloride to form propiophenone.
Industrial Production Methods
Industrial production of this compound typically involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C). This method is efficient and yields high purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 4’-fluoro-3-piperidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces secondary alcohols .
Scientific Research Applications
Propiophenone, 4’-fluoro-3-piperidino- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propiophenone, 4’-fluoro-3-piperidino- involves its interaction with specific molecular targets and pathways. The fluorine atom and piperidine ring contribute to its binding affinity and selectivity for certain receptors or enzymes. These interactions can modulate biological processes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Propiophenone: The parent compound, lacking the fluorine atom and piperidine ring.
4’-Fluoropropiophenone: A derivative with only the fluorine atom at the 4’ position.
3-Piperidinopropiophenone: A derivative with only the piperidine ring at the 3 position.
Uniqueness
Propiophenone, 4’-fluoro-3-piperidino- is unique due to the combined presence of the fluorine atom and piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for specific applications in research and industry[7][7].
Properties
CAS No. |
25872-68-8 |
|---|---|
Molecular Formula |
C14H18FNO |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18FNO/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2 |
InChI Key |
MMOPHTBJNNBLFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















